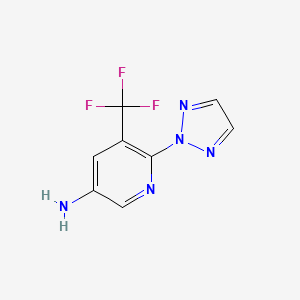

6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine

Description

6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine (CAS: 1832582-59-8) is a pyridine derivative featuring a trifluoromethyl group at position 5, a 1,2,3-triazole moiety at position 6, and an amine group at position 2. Its molecular formula is C₈H₆F₃N₅, with a molecular weight of 229.17 g/mol . The compound is synthesized via coupling reactions using phosphorus oxychloride and pyridine in dichloromethane, achieving yields up to 88.8% and purity of 97% . Its structural uniqueness lies in the combination of electron-withdrawing trifluoromethyl and hydrogen-bond-capable triazole groups, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antimicrobial agents .

Properties

IUPAC Name |

6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N5/c9-8(10,11)6-3-5(12)4-13-7(6)16-14-1-2-15-16/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWISYPZSGXHJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.

Substitution with the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pharmacological Applications

This compound has been explored for its potential as a pharmacological agent, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole-based compounds can inhibit the growth of various pathogens, including Mycobacterium tuberculosis (Mtb). The structural modifications involving the triazole ring enhance the compound's bioactivity against resistant strains of bacteria .

Central Nervous System Disorders

The compound has been investigated for its role as a dopamine receptor modulator. It has been synthesized as part of a series targeting the D3 dopamine receptor, with promising results in enhancing receptor selectivity and potency. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .

Anticancer Properties

Research has also explored the anticancer potential of triazole derivatives. The incorporation of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved anticancer activity. Studies have indicated that certain triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies highlight the compound's applications:

- Case Study on Antimicrobial Activity :

-

Case Study on CNS Activity :

- In a pharmacological evaluation, compounds derived from 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine were tested for their ability to selectively bind to dopamine receptors. Results showed enhanced binding affinity compared to existing treatments, suggesting a new avenue for developing antipsychotic medications .

Mechanism of Action

The mechanism of action of 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Observations:

Trifluoromethyl vs. Chlorine : Replacing chlorine (INT2) with CF₃ increases molecular weight by 17% and enhances lipophilicity (logP ~2.1 vs. ~1.5), improving membrane permeability .

Triazole Positioning : The 1,2,3-triazole at position 6 enables π-π stacking and hydrogen bonding, critical for target binding. Analogs with alternative heterocycles (e.g., thiadiazole in ) show reduced affinity in preliminary screens .

Ether vs. Triazole : The cyclopropylmethoxy analog () trades triazole’s hydrogen-bond capacity for improved solubility (cLogS: -2.5 vs. -3.8 for the target), but loses kinase inhibition potency .

Key Observations:

- Phosphorus Oxychloride Efficiency : POCl₃-mediated couplings () achieve higher yields (~88%) compared to KOtBu/THF methods .

- Byproduct Formation : The target compound’s synthesis avoids contamination seen in INT2-based reactions (e.g., residual 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine in ) .

Biological Activity

6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine, with the CAS number 1832582-59-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

- Molecular Formula : CHFN

- Molecular Weight : 229.16 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with a trifluoromethyl group and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its anti-inflammatory and potential anticancer properties.

Anti-inflammatory Activity

A study investigated various derivatives of trifluoromethyl compounds, including those similar to this compound. It was found that these compounds exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. The anti-inflammatory activity ranged from 47% to 76% inhibition compared to indomethacin (78% inhibition) .

Anticancer Potential

Research indicates that compounds containing the triazole scaffold can inhibit c-Met kinases, which are implicated in various cancers. The specific compound under consideration has shown promise as a selective inhibitor with favorable pharmacokinetic properties. In particular, derivatives of this compound have been evaluated for their ability to modulate the c-Met pathway in cancer cells .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A synthesis method for derivatives of this compound involved cyclization reactions that yielded high purity products suitable for biological testing.

- Biological evaluations demonstrated that these derivatives could effectively inhibit COX-2 enzyme activity, which is crucial in inflammatory processes .

- Molecular Modeling Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine precursors and triazole derivatives. For example, trifluoroacetic acid (TFA) catalysis in toluene under reflux conditions has been effective for analogous triazole-pyridine conjugates (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate reactions) . Optimization includes:

- Catalyst Screening : TFA or other Brønsted acids to enhance nucleophilic substitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates.

- Temperature Control : Reflux (~110°C) balances reaction rate and side-product suppression.

Purity is confirmed via HPLC (≥98%) and NMR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a multi-spectral approach:

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in C NMR .

- IR Spectroscopy : Confirm NH stretches (~3300–3500 cm) and triazole ring vibrations (~1500 cm) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., triazole ring planarity and substituent positions) .

Advanced Research Questions

Q. How does tautomerism in the triazole moiety influence the compound’s reactivity and binding interactions?

- Methodological Answer : The 1,2,3-triazole ring exhibits annular tautomerism, affecting electronic delocalization and hydrogen-bonding capacity. For example:

- Tautomer Stability : Electron-donating groups (e.g., NH) favor specific tautomers. In 1,2,4-triazoles, amino groups at position 5 enhance π-electron delocalization, while position 3 substituents reduce planarity .

- Biological Implications : Tautomeric forms alter binding to targets (e.g., enzymes or receptors). Molecular docking studies for analogous triazolo-pyridines show that tautomer-dependent hydrogen bonds impact ligand-receptor affinity .

Q. What strategies address contradictions in observed vs. predicted bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Solubility Effects : Poor aqueous solubility (common with trifluoromethyl groups) can mask in vitro activity. Use co-solvents (e.g., DMSO) or prodrug modifications .

- Metabolic Instability : Evaluate microsomal stability via LC-MS. For example, pyridine derivatives with trifluoromethyl groups show varied CYP450-mediated degradation .

- Off-Target Interactions : Screen against related targets (e.g., kinase panels) to identify cross-reactivity .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) to detect decomposition.

- pH Sensitivity : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Pyridine amines are prone to protonation-induced aggregation at low pH .

- Light Exposure : UV-Vis spectroscopy tracks photodegradation of the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.